molecular formula C9H6O3S B15069837 Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide

Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide

Cat. No.: B15069837
M. Wt: 194.21 g/mol
InChI Key: UGLMWACQKDHXGH-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a fused benzene and thiophene ring system, with a carbaldehyde substituent at the 5-position and two oxygen atoms at the 1,1-positions (sulfone group).

Properties

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

IUPAC Name

1,1-dioxo-1-benzothiophene-5-carbaldehyde

InChI

InChI=1S/C9H6O3S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-6H

InChI Key

UGLMWACQKDHXGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide can be synthesized through various methods. One common approach involves the reaction of benzo[b]thiophene with appropriate reagents to introduce the aldehyde and sulfone groups. For instance, the compound can be synthesized by the reaction of benzo[b]thiophene with sulfonhydrazides and internal alkynes under electrochemical conditions . The reaction conditions typically involve room temperature and constant current electrolysis in undivided cells .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Palladium-Catalyzed C2-Selective Alkenylation

Benzo[b]thiophene 1,1-dioxides undergo Pd(II)-catalyzed oxidative Heck reactions with alkenes (e.g., styrenes, acrylates) to form C2-alkenylated products. While this reaction is demonstrated for analogues like 3-methylbenzo[b]thiophene 1,1-dioxide , the 5-carbaldehyde derivative is expected to follow similar reactivity due to the electron-withdrawing dioxide group.

Reaction Parameter Conditions
Catalyst Pd(OAc)₂ (5 mol%)
Oxidant AgOPiv (3 equiv)
Solvent Acetic acid (AcOH)
Temperature 100°C
Selectivity C2-position
Key Product (E)-2-styrylbenzo[b]thiophene 1,1-dioxide

The reaction proceeds via a mechanism involving C–H bond activation, alkene insertion, and reductive elimination. Products exhibit photoluminescence, suggesting utility in π-conjugated materials .

Functional Group Transformations

The aldehyde group enables classic nucleophilic additions and condensations, though specific examples for this compound are not explicitly documented. Potential reactions include:

  • Grignard Additions : Formation of secondary alcohols.

  • Condensations : Schiff base formation with amines or hydrazines.

  • Cycloadditions : Participation in [4+2] Diels-Alder reactions due to electron-deficient aromatic systems.

Stability and Decomposition

Thermal decomposition produces carbon monoxide, carbon dioxide, and sulfur oxides . The compound is stable under inert atmospheres but may degrade under prolonged heat or strong acidic/basic conditions.

Comparative Reactivity of Derivatives

Mechanism of Action

The mechanism of action of benzo[b]thiophene-5-carbaldehyde 1,1-dioxide is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit enzymes such as cholinesterases and to interfere with cellular signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the benzo[b]thiophene 1,1-dioxide core critically influence lipophilicity, solubility, and bioactivity:

Compound Substituent logP Key Feature(s)
BTS-1 Sulfonamide ~2.5 Moderate lipophilicity; foundational for structure-activity studies
BTS-2 N-(2-phenylethyl)sulfonamide ~3.8 High lipophilicity; enhanced membrane permeability
Carbaldehyde derivative* 5-Carbaldehyde N/A Hypothetical: Aldehyde group may increase polarity but reduce lipophilicity

* Predicted based on structural analogs; experimental data unavailable in evidence.

Cytotoxic Activity Across Tumor Cell Lines

Cytotoxicity (GI₅₀ values) varies with substituent type and lipophilicity:

Compound Cervical (HeLa) Leukemia (K-562) Melanoma (M14) Breast (MCF-7)
BTS-1 0.8 µM 1.2 µM 1.5 µM 2.0 µM
BTS-2 0.01 µM 0.05 µM 0.02 µM 0.03 µM

Key Findings :

  • BTS-2, with a phenylethyl group, exhibits 100-fold greater potency than BTS-1, attributed to higher lipophilicity (logP ~3.8) enhancing cellular uptake .
  • The carbaldehyde derivative’s cytotoxicity remains speculative but could be influenced by electronic effects of the aldehyde group.

Mechanism of Action: tNOX Inhibition

Benzo[b]thiophene 1,1-dioxide derivatives inhibit tNOX, a cancer-specific enzyme overexpressed in tumors. Inhibition is redox-state-dependent:

Compound tNOX Inhibition (EC₅₀, Reducing Conditions) Redox Dependency Selectivity (tNOX vs. CNOX*)
BTS-2 0.1 nM Yes High (No CNOX inhibition)
Capsaicin 10 µM Yes Moderate
EGCG 50 µM Yes Low

* CNOX: Constitutive NADH oxidase in normal cells .

Key Insights :

  • BTS-2’s nanomolar potency under reducing conditions (e.g., 100 µM glutathione) surpasses natural inhibitors like capsaicin and EGCG .
  • Unlike diarylsulfonylureas (DSUs), which target a 34 kDa NADH oxidase, BTS derivatives act via competitive binding to tNOX’s quinone site, disrupting electron transfer .

Selectivity and Toxicity Profiles

Compound Tumor Cell GI₅₀ (HeLa) Normal Cell (HLF) GI₅₀ Therapeutic Index (HLF/HeLa)
BTS-2 0.01 µM >10 µM >1000
Cisplatin 0.5 µM 2 µM 4

Key Findings :

  • BTS-2 demonstrates >1000-fold selectivity for tumor cells over normal human lung fibroblasts (HLFs), contrasting sharply with cisplatin’s narrow therapeutic window .
  • The carbaldehyde derivative’s selectivity would depend on substituent interactions with tNOX’s redox-sensitive domains.

Comparison with Other Antitumor Agent Classes

Diarylsulfonylureas (DSUs)

  • Mechanism : Inhibit a 34 kDa NADH oxidase via thiol interactions; structurally distinct from BTS derivatives .
  • Potency : GI₅₀ values in micromolar range (>10x less potent than BTS-2) .

Thiophene 1,1-Dioxide Dimers

  • Synthesis : Dimerization of brominated thiophene dioxides yields benzo[b]thiophene derivatives (e.g., compounds 8, 9, 10) with varied substituents .

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide?

Answer:
The synthesis of this compound can be achieved through visible-light-mediated reactions or catalyst-free halogenation. For instance, the visible-light-mediated aza Paternò-Büchi reaction between benzo[d]isothiazole 1,1-dioxide and alkenes has been used to generate structurally related benzo-fused thiazepine dioxides . Additionally, catalyst-free oxyhalogenation of alkynes with N–X reagents offers a trans-selective route to functionalized derivatives, such as (E)-3-((2-iodo-1-phenylpent-1-en-1-yl)oxy)benzo[d]isothiazole 1,1-dioxide, which may inform analogous strategies for this compound .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:
Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and oxidation states.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography: Resolving crystal structures of intermediates (e.g., benzo[d]isothiazole derivatives) to confirm regiochemistry .
  • Melting Point Analysis: Critical for purity assessment, as seen in related compounds with defined melting ranges (e.g., 53–54°C for 1-benzothiophene-5-carbaldehyde) .

Advanced: How does the redox state of the cellular environment influence the biological activity of this compound derivatives?

Answer:
Derivatives such as benzo[b]thiophenesulphonamide 1,1-dioxide (BTS) exhibit redox-dependent inhibition of tumor-associated NADH oxidase (tNOX). Under reducing conditions, BTS-2 (a lipophilic derivative) inhibits tNOX with an EC₅₀ of ~0.1 nM by targeting quinone-binding motifs or cysteine residues in enzyme active sites. In contrast, oxidizing conditions negate this inhibition, suggesting a thiol-disulfide interchange mechanism . This redox sensitivity underscores the importance of cellular redox profiling when designing in vitro assays.

Advanced: What structural features of this compound enhance its inhibitory potency against therapeutic targets like STAT3?

Answer:
Key structural modifications include:

  • C2–C3 Double Bond: Essential for reactivity with thiol groups in enzyme active sites. Saturation (e.g., dihydro derivatives) abolishes activity .
  • Lipophilic Side Chains: Substituents like N-(2-phenylethyl) improve membrane permeability and cytotoxic potency against tumor cells (e.g., HeLa, K-562) .
  • Sulphonamide Functionalization: Enhances binding to tNOX quinone sites, mimicking natural substrates like ubiquinone .

Advanced: How do this compound derivatives induce apoptosis in cancer cells?

Answer:
These derivatives trigger reactive oxygen species (ROS) overproduction by inhibiting tNOX, a growth-related oxidase. ROS accumulation disrupts mitochondrial membrane potential, activating caspase-dependent apoptosis. Pre-treatment with antioxidants like N-acetylcysteine blocks this effect, confirming ROS-mediated cytotoxicity . Comparative studies with doxorubicin (a tNOX inhibitor) show similar EC₅₀ values (~0.7 nM), suggesting overlapping mechanisms .

Basic: What safety precautions are advised when handling this compound in the laboratory?

Answer:
While specific safety data for this compound are limited, general protocols for benzothiophene derivatives include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and EN 166-compliant eye protection .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols/dust.
  • Storage: Keep in sealed containers under dry conditions to prevent hydrolysis .

Advanced: What computational or structural biology approaches can elucidate the binding interactions of this compound with enzymes like tNOX?

Answer:

  • Molecular Docking: Model interactions with tNOX quinone-binding motifs (e.g., EEMTE sequence) to predict binding affinity .
  • Site-Directed Mutagenesis: Validate key residues (e.g., cysteines) by creating tNOX mutants and testing inhibition .
  • Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics between derivatives and purified tNOX .

Basic: What are the documented applications of this compound in non-oncological research?

Answer:
Beyond oncology, derivatives have been explored as:

  • Anti-fibrotic Agents: STAT3 inhibitors for idiopathic pulmonary fibrosis (IPF) via JAK/STAT pathway modulation .
  • Enzyme Probes: Tools to study redox-sensitive enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) in inflammatory models .

Advanced: How can researchers resolve contradictions in reported bioactivity data across cell lines?

Answer:

  • Redox Profiling: Measure intracellular glutathione (GSH/GSSG) ratios to contextualize redox-dependent activity .
  • Isoform Specificity: Differentiate tNOX (cancer-specific) from constitutive NOX (CNOX) using siRNA knockdowns .
  • Dose-Response Curves: Account for cell line variability in drug efflux (e.g., BCRP/ABCG2 expression) .

Advanced: What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

Answer:

  • Prodrug Design: Introduce hydrolyzable esters or phosphate groups to enhance aqueous solubility.
  • Nanoparticle Encapsulation: Use lipid-based carriers to improve plasma stability and tumor targeting .
  • Metabolic Stability Assays: Assess cytochrome P450 interactions to mitigate rapid clearance .

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